molecular formula C26H40O5 B569890 2-Methyl Simvastatin (Mixture Of Diasteroisomers) CAS No. 774611-54-0

2-Methyl Simvastatin (Mixture Of Diasteroisomers)

Cat. No.: B569890
CAS No.: 774611-54-0
M. Wt: 432.601
InChI Key: NJRLXFRIDIFWPB-ZURORQQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl Simvastatin (Mixture Of Diasteroisomers) is a synthetic derivative of simvastatin, a well-known lipid-lowering agent. This compound is characterized by the presence of multiple chiral centers, leading to the formation of diastereomers. It is primarily used in research settings to study its pharmacological properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl Simvastatin involves several steps, starting from the fermentation product of Aspergillus terreus. The key steps include the methylation of simvastatin, followed by purification to obtain the desired diastereomeric mixture. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the methylation process .

Industrial Production Methods

Industrial production of 2-Methyl Simvastatin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for the separation and analysis of diastereomers .

Chemical Reactions Analysis

Types of Reactions

2-Methyl Simvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Methyl Simvastatin is widely used in scientific research due to its pharmacological properties. Some of its applications include:

Mechanism of Action

2-Methyl Simvastatin exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, 2-Methyl Simvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparison with Similar Compounds

Similar Compounds

    Simvastatin: The parent compound, widely used as a lipid-lowering agent.

    Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Rosuvastatin: Known for its high potency and long half-life

Uniqueness

2-Methyl Simvastatin is unique due to its diastereomeric nature, which allows for the study of stereochemical effects on pharmacological activity. This makes it a valuable tool in research settings for understanding the relationship between stereochemistry and drug efficacy .

Properties

CAS No.

774611-54-0

Molecular Formula

C26H40O5

Molecular Weight

432.601

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-5-methyl-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate

InChI

InChI=1S/C26H40O5/c1-7-26(5,6)25(29)31-22-13-15(2)12-18-9-8-16(3)20(23(18)22)11-10-19-14-21(27)17(4)24(28)30-19/h8-9,12,15-17,19-23,27H,7,10-11,13-14H2,1-6H3/t15-,16-,17?,19+,20-,21+,22-,23-/m0/s1

InChI Key

NJRLXFRIDIFWPB-ZURORQQOSA-N

SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(C(C(=O)O3)C)O)C

Synonyms

2,2-Dimethyl-(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-5-methyl-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester Butanoic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.